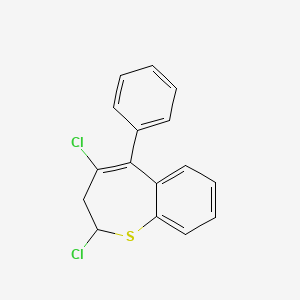![molecular formula C17H18ClNO2 B14486878 Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]- CAS No. 64353-00-0](/img/structure/B14486878.png)
Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]-: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a chlorine atom at the 5-position, a methoxy group at the 2-position, and an N-substituent consisting of a 2-(4-methylphenyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]- typically involves the following steps:
Nitration and Reduction: The starting material, 5-chloro-2-methoxybenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Amidation: The resulting 5-chloro-2-methoxyaniline is then reacted with 2-(4-methylphenyl)ethylamine under appropriate conditions to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine:
- Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive benzamides.
- Studied for its potential use in the treatment of neurological disorders.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Metoclopramide: Benzamide, 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-.
Glyburide: 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide.
Comparison:
Metoclopramide: Used as an antiemetic and gastroprokinetic agent. It has a similar benzamide core but different substituents, leading to distinct pharmacological properties.
Glyburide: Used as an antidiabetic agent. It shares the 5-chloro-2-methoxybenzamide structure but has different substituents, resulting in unique biological activities.
Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]- stands out due to its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
64353-00-0 |
|---|---|
Molecular Formula |
C17H18ClNO2 |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]benzamide |
InChI |
InChI=1S/C17H18ClNO2/c1-12-3-5-13(6-4-12)9-10-19-17(20)15-11-14(18)7-8-16(15)21-2/h3-8,11H,9-10H2,1-2H3,(H,19,20) |
InChI Key |
IKDZYODVOCIJKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


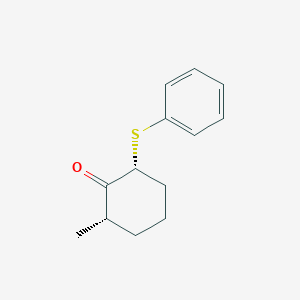
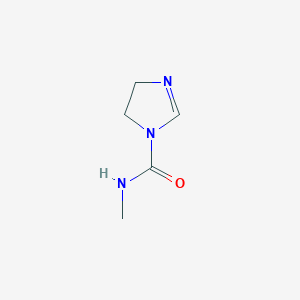
![3-acetamido-N-[2-(hydroxyamino)-2-oxoethyl]benzamide](/img/structure/B14486817.png)
![Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14486822.png)
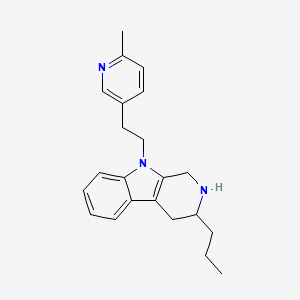
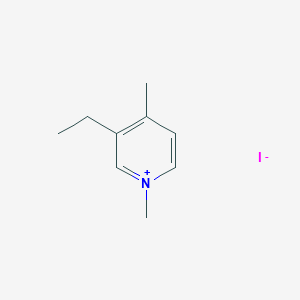
![N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine](/img/structure/B14486832.png)
![4-Amino-6-[(furan-2-yl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B14486833.png)
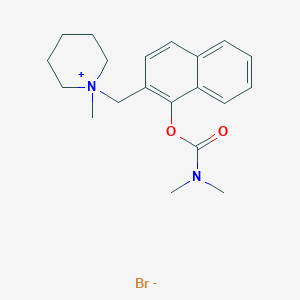

![aziridine;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14486852.png)
![2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)oxy]methoxy}pyridine-3-carbonitrile](/img/structure/B14486856.png)
